Human V1a Receptor Affinity: 3-4 Orders of Magnitude Greater Potency Than OPC-21268
SR 49059 binds human V1a receptors with sub-nanomolar affinity, a critical differentiation from the earlier non-peptide V1a antagonist OPC-21268, which is essentially inactive on human receptors. This makes SR 49059 the necessary choice for any human-based or translational study of V1a biology. [1]
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 1.1 to 6.3 nM |
| Comparator Or Baseline | OPC-21268: Ki ≈ 140 µM (140,000 nM) on human V1a receptors |
| Quantified Difference | SR 49059 is >22,000-fold more potent than OPC-21268 on human V1a receptors. |
| Conditions | Human platelet, adrenal, and myometrium membranes; [³H]AVP radioligand displacement. |
Why This Matters
Ensures that human cell-based assays or tissue studies yield interpretable, receptor-mediated results without confounding due to lack of target engagement.
- [1] Serradeil-Le Gal, C., Wagnon, J., Garcia, C., Lacour, C., Guiraudou, P., Christophe, B., ... & Le Fur, G. (1993). Biochemical and pharmacological properties of SR 49059, a new, potent, nonpeptide antagonist of rat and human vasopressin V1a receptors. The Journal of Clinical Investigation, 92(1), 224-231. View Source
